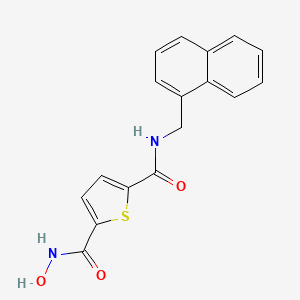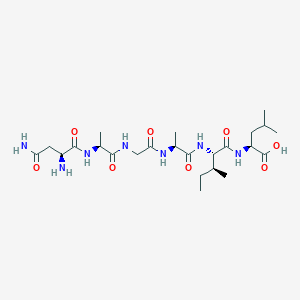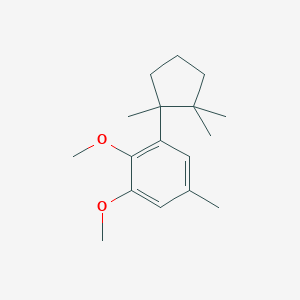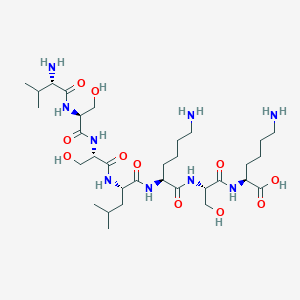![molecular formula C17H19NO2 B14234077 2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol CAS No. 824402-01-9](/img/structure/B14234077.png)
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by the presence of a methyl group at the 6th position of the benzoxazine ring and a phenyl group attached to an ethan-1-ol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the benzoxazine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the benzoxazine ring reacts with a phenyl halide in the presence of a base.
Formation of the Ethan-1-ol Moiety: The final step involves the reduction of the phenyl group to form the ethan-1-ol moiety. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other functional groups using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazines.
科学研究应用
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: A structurally similar compound with a benzoxazine ring and a methyl group at the 6th position.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with a methyl group at the 4th position.
2-Methyl-4H-3,1-benzoxazin-4-one: A benzoxazine compound with a methyl group at the 2nd position.
Uniqueness
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
824402-01-9 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-[4-(6-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanol |
InChI |
InChI=1S/C17H19NO2/c1-13-2-7-17-15(10-13)11-18(12-20-17)16-5-3-14(4-6-16)8-9-19/h2-7,10,19H,8-9,11-12H2,1H3 |
InChI 键 |
SMTZWOUWMWJBNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)



![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)


